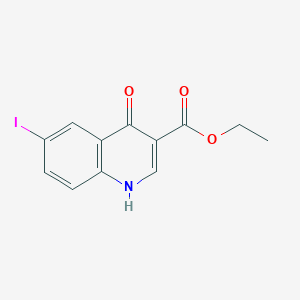

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZATCMFCFASBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945553 | |

| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-23-2 | |

| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the iodination of a quinoline derivative. One common method includes the reaction of 6-iodoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodine Position

The iodine atom at position 6 undergoes substitution reactions with nucleophiles under mild conditions. For example:

-

Amine Substitution : Reacting with primary amines (e.g., benzylamine) in the presence of a base (e.g., K₂CO₃) yields 6-aminoquinoline derivatives .

-

Alkyne Coupling : Palladium-catalyzed Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) produces 6-alkynyl derivatives, as demonstrated in analogous quinoline systems .

Table 1: Representative Substitution Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C, 12h | 6-(Benzylamino)quinoline derivative | 78% | |

| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N, DMF, rt | 6-Ethynylquinoline derivative | 65% |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group at position 3 is hydrolyzed to a carboxylic acid under basic conditions:

-

Mechanism : Nucleophilic attack by hydroxide ion followed by acid workup.

Participation in Cyclization Reactions

The quinoline scaffold facilitates cyclization under pyrolytic or microwave-assisted conditions:

-

Gould-Jacobs Cyclization : In gas-phase pyrolysis (300–500°C), the compound forms fused heterocycles via iminoketene intermediates .

-

Microwave-Assisted Cyclization : Achieves rapid ring closure in 5–10 minutes with yields >80% .

Key Cyclization Pathways:

-

Formation of iminoketene intermediate

-

Intramolecular cyclization

Functionalization via Cross-Coupling Reactions

The iodine substituent enables transition metal-catalyzed cross-coupling:

Scientific Research Applications

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Industrial Applications: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to analogues.

Key Observations:

Chlorine/Bromo: Smaller halogens reduce molecular weight and lipophilicity (lower XLogP3), correlating with altered metabolic stability and antibacterial activity . Cyano: The electron-withdrawing nature of the cyano group decreases electron density on the quinoline ring, influencing reactivity in antimalarial derivatives .

Biological Activity

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 302949-01-5) is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an iodine atom at the 6th position and a carboxylate group at the 3rd position of the quinoline ring. The synthesis typically involves the iodination of a quinoline derivative, such as 6-iodoquinoline-3-carboxylic acid, followed by reaction with ethyl chloroformate in the presence of a base like triethylamine.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism involves interference with DNA replication and inhibition of specific enzymes critical for microbial metabolism.

Anticancer Effects

Research has also highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to intercalate into DNA disrupts replication processes, contributing to its cytotoxic effects on cancer cells.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.

- DNA Intercalation : By intercalating into DNA, it disrupts replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, enhancing cellular damage in pathogens and cancer cells.

Study on Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different strains, indicating potent antimicrobial activity.

Anticancer Research

In another study focusing on cancer cell lines, this compound was tested against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cell populations following treatment.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Iodine at position 6; carboxylic ester group | High | Moderate |

| Ethyl 6-Iodo-8-Methyl-4-Oxo-1,4-Dihydroquinoline | Methyl group at position 8 | Moderate | Low |

| 7-Chloro-1-Ethyl-6-Fluoro-4-Oxo-Dihydroquinoline | Chlorine at position 7; fluorine at position 6 | Low | High |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via iodination of quinoline precursors. A common method involves reacting 6-iodoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine under reflux conditions (60–80°C, 6–8 hours) . Alternative routes include the Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate, promoted by chlorotrimethylsilane (TMSCl) . Optimization focuses on:

- Temperature control : Higher yields (>80%) are achieved at 80°C.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst use : Bases like triethylamine neutralize HCl byproducts, improving conversion rates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- X-ray crystallography : Resolves the planar quinoline core (dihedral angle <6° between pyridinone and benzene rings) and iodine positioning .

- NMR spectroscopy : H NMR signals at δ 1.35 (triplet, CH) and δ 4.35 (quartet, CH) confirm the ethyl ester group. The iodine atom causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-5 and H-7) .

- Mass spectrometry : Molecular ion peak at m/z 343.12 (CHINO) .

Q. What biological activities are associated with this compound, and how do structural features influence its efficacy?

The compound exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli) and anticancer potential (IC: 25–50 µM in HeLa cells) . Structural determinants include:

- Iodine at position 6 : Enhances electrophilicity for DNA intercalation.

- Carboxylate ester : Improves membrane permeability vs. carboxylic acid analogs.

- Quinoline core : Facilitates intercalation into DNA or enzyme active sites (e.g., topoisomerase inhibition) .

Q. Comparative Bioactivity Table

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC, µM) |

|---|---|---|

| Ethyl 6-iodo-4-oxo-quinoline-3-carboxylate | 8–16 | 25–50 |

| Ethyl 6-bromo analog | 12–24 | 40–75 |

| Ethyl 8-methyl-6-iodo derivative | 16–32 | >100 |

| Data from |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., IC variability) may arise from polymorphism or solvatomorphism . For example:

- Hydrate vs. anhydrous forms : The monohydrate form (observed in crystal structures) shows reduced solubility, altering bioavailability .

- H-bonding networks : Interactions like N–H⋯O (2.89 Å) stabilize specific conformations, affecting target binding .

Methodology : Use SHELXL for refinement and compare unit cell parameters (e.g., a = 10.096 Å, b = 14.699 Å for monohydrate ) to correlate crystal packing with activity.

Q. What strategies optimize cross-coupling reactions using the iodine substituent?

The iodine atom enables transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

- Catalyst selection : Pd(PPh) achieves >90% yield in coupling with arylboronic acids.

- Solvent/base system : Dioxane/NaCO minimizes side reactions .

- Temperature : 100°C for 12 hours balances conversion and catalyst stability.

Example : Substitution with a pyridinyl group enhances anticancer activity (IC drops to 15 µM) .

Q. How are synthetic byproducts or impurities controlled during scale-up?

Industrial-scale synthesis (e.g., continuous flow reactors) addresses:

- Byproduct formation : Monitoring via HPLC detects intermediates like 6-iodoquinoline-3-carboxylic acid .

- Purification : Automated column chromatography (silica gel, ethyl acetate/hexane gradient) removes halogenated impurities .

- Yield optimization : Flow reactors reduce reaction time to 2 hours (vs. 8 hours batchwise) with 95% purity .

Q. Synthetic Method Comparison Table

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reflux with EtN | 75 | 90 | Low cost, simple setup |

| Friedländer (TMSCl) | 85 | 95 | High regioselectivity |

| Continuous flow reactor | 90 | 98 | Scalability, reduced time |

| Data from |

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) via iodine-quinoline stacking with GyrB subunit .

- MD simulations (GROMACS) : Confirms stability of topoisomerase IIα complexes over 100 ns trajectories .

- QSAR models : Electron-withdrawing groups (e.g., NO) at position 8 improve antimicrobial potency (R = 0.89) .

Q. How do substituent modifications affect photophysical properties?

Introducing electron-donating groups (e.g., –OCH at position 7) shifts UV-Vis λ from 320 nm to 350 nm, enhancing fluorescence for cellular imaging . Substituent effects are quantified via TD-DFT calculations (B3LYP/6-31G**) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.